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Introduction
Hereditary Fructose Intolerance (HFI) is an autosomal recessive disorder caused by a

deficiency in the enzyme aldolase B (ALDOB), which is critical for fructose metabolism. This

deficiency leads to the accumulation of fructose-1-phosphate (F1P) in tissues, primarily the

liver, kidney, and small intestine, upon ingestion of fructose, sucrose, or sorbitol.[1][2] This

accumulation is toxic and results in a range of symptoms including hypoglycemia, lactic

acidosis, hypophosphatemia, and hyperuricemia, and can lead to severe liver and kidney

damage.[3][2][4] To study the pathophysiology of HFI and to develop potential therapeutic

interventions, reliable animal models that recapitulate the human condition are essential. The

most widely used and accepted animal model is the Aldolase B knockout (Aldob-/-) mouse.[5]

These application notes provide a comprehensive overview of the Aldob-/- mouse model and

detailed protocols for its use in HFI research.

The Aldolase B Knockout (Aldob-/-) Mouse Model
The Aldob-/- mouse was generated by targeted deletion of the Aldo2 gene (the murine ortholog

of the human ALDOB gene).[5] These mice phenocopy the key metabolic and clinical features

of human HFI, making them an invaluable tool for studying the disease.

Key Phenotypic Characteristics:
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Asymptomatic without fructose: On a fructose-free diet, Aldob-/- mice are generally healthy

and indistinguishable from their wild-type littermates.

Fructose-induced pathology: Upon fructose exposure, Aldob-/- mice exhibit a range of

symptoms that mirror human HFI, including:

Failure to thrive and weight loss.[1]

Liver dysfunction, characterized by hepatomegaly and steatosis (fatty liver).[1]

Kidney dysfunction.

Hypoglycemia.

Lethargy and potential morbidity with high fructose doses.[5]

Biochemical Profile:

The biochemical hallmark of HFI is the accumulation of F1P and the subsequent depletion of

intracellular phosphate and ATP.[1][4] This leads to a cascade of metabolic disturbances. The

following tables summarize key quantitative data from studies using the Aldob-/- mouse model.

Data Presentation
Table 1: General Physiological and Hepatic Parameters in Aldob-/- Mice
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Parameter Genotype Condition Value
Fold
Change vs.
WT

Reference

Body Weight Wild-type Water Higher - [1]

Aldob-/- Water Lower ↓ [1]

Liver Weight Wild-type - Normal - -

Aldob-/- Fructose Increased ↑ -

Intrahepatic

Lipids
Wild-type Water Lower - [1]

Aldob-/- Water Higher ↑ [1]

Hepatic

Triglycerides
Wild-type Control Diet

~30 mg/g

liver
- [6]

Aldob-/- Fructose Diet
Significantly

Increased
↑ [7]

Table 2: Hepatic Metabolite Concentrations in Aldob-/- Mice Following Fructose Challenge
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Metabolite Genotype Condition
Concentrati
on

Fold
Change vs.
WT

Reference

Fructose-1-

Phosphate

(F1P)

Wild-type
Fructose

Challenge
Low - [7]

Aldob-/-
Fructose

Challenge

Markedly

Elevated
↑↑↑ [7]

ATP Wild-type

Fructose

Challenge

(1g/kg)

~8 µmol/g

liver
- [7]

Aldob-/-

Fructose

Challenge

(1g/kg)

~2 µmol/g

liver
↓ (~75%) [7]

Inorganic

Phosphate

(Pi)

Wild-type

Fructose

Challenge

(1g/kg)

~6 µmol/g

liver
- [7]

Aldob-/-

Fructose

Challenge

(1g/kg)

~2 µmol/g

liver
↓ (~67%) [7]

Uric Acid Wild-type
Fructose

Challenge
Baseline - [4]

Aldob-/-
Fructose

Challenge
Increased ↑ [4]

Table 3: Hepatic Nucleotide Sugar Levels in Aldob-/- Mice
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Nucleotide
Sugar

Genotype Condition
Relative
Level vs.
WT

p-value Reference

GDP-

mannose
Aldob-/- Water Lower p = 0.002 [1][8]

GDP-fucose Aldob-/- Water Lower p = 0.002 [1][8]

UDP-

glucuronic

acid

Aldob-/- Water Lower p = 0.002 [1][8]

UDP-xylose Aldob-/- Water Lower p = 0.003 [1][8]

CMP-N-

acetyl-beta-

neuraminic

acid

Aldob-/- Water Higher p = 0.002 [1][8]

CDP-ribitol Aldob-/- Water Lower p = 0.002 [1][8]

Experimental Protocols
Fructose Challenge Protocol
This protocol is designed to induce the HFI phenotype in Aldob-/- mice for subsequent analysis.

Materials:

Aldob-/- mice and wild-type littermate controls (8-12 weeks old)

Fructose solution (e.g., 20% w/v in sterile water)

Gavage needles

Blood collection supplies (e.g., EDTA-coated tubes)

Anesthesia (e.g., isoflurane)

Dissection tools
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Liquid nitrogen

Procedure:

Fasting: Fast mice for 4-6 hours prior to the fructose challenge. Ensure free access to water.

Baseline Sample Collection: Collect a baseline blood sample via tail vein or saphenous vein.

Fructose Administration: Administer a single dose of fructose solution via oral gavage. A

typical dose is 1 g/kg body weight.[7] For chronic studies, fructose can be provided in the

drinking water (e.g., 10-20% w/v).

Monitoring: Monitor the mice for signs of distress, such as lethargy or seizures.

Time-course Sample Collection: Collect blood samples at various time points post-gavage

(e.g., 30, 60, 90, 120 minutes) to assess blood glucose and other metabolites.

Tissue Harvest: At the desired endpoint (e.g., 90 minutes for acute studies), euthanize the

mice under anesthesia.[7]

Blood Collection: Collect a terminal blood sample via cardiac puncture.

Liver and Kidney Harvest: Perfuse the liver with ice-cold PBS to remove blood. Excise the

liver and kidneys.

Sample Processing:

For biochemical analysis, immediately freeze-clamp a portion of the liver in liquid nitrogen.

For histology, fix a portion of the liver in 10% neutral buffered formalin.

For RNA/protein extraction, snap-freeze portions of the liver and kidney in liquid nitrogen.

Storage: Store all samples at -80°C until further analysis.

Liver Histology: Hematoxylin and Eosin (H&E) Staining
This protocol details the H&E staining of liver sections to assess morphology and steatosis.
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Materials:

Formalin-fixed, paraffin-embedded liver tissue sections (5 µm)

Xylene

Ethanol (100%, 95%, 70%)

Deionized water

Harris's hematoxylin solution

Acid-alcohol (1% HCl in 70% ethanol)

Scott's tap water substitute (bluing agent)

Eosin Y solution

Mounting medium

Coverslips

Procedure:

Deparaffinization and Rehydration:

Immerse slides in xylene: 2 changes, 5 minutes each.

Immerse in 100% ethanol: 2 changes, 3 minutes each.

Immerse in 95% ethanol: 1 change, 3 minutes.

Immerse in 70% ethanol: 1 change, 3 minutes.

Rinse gently in running tap water for 5 minutes.[9]

Hematoxylin Staining:

Immerse in Harris's hematoxylin for 3-5 minutes.
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Rinse in running tap water.

Differentiate in acid-alcohol for a few seconds.

Rinse in running tap water.

Blue in Scott's tap water substitute for 30-60 seconds.

Rinse in running tap water.

Eosin Staining:

Immerse in Eosin Y solution for 1-3 minutes.

Rinse in running tap water.

Dehydration and Clearing:

Immerse in 95% ethanol: 2 changes, 2 minutes each.

Immerse in 100% ethanol: 2 changes, 2 minutes each.

Immerse in xylene: 2 changes, 5 minutes each.[9]

Mounting:

Apply a drop of mounting medium to the tissue section and carefully place a coverslip,

avoiding air bubbles.

Analysis:

Examine under a light microscope. In Aldob-/- mice exposed to fructose, look for signs of

steatosis (lipid droplet accumulation in hepatocytes), cellular swelling, and inflammation.

Biochemical Assays
a) Liver Triglyceride Measurement

Materials:
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Frozen liver tissue (~50-100 mg)

Chloroform:Methanol (2:1) solution

Saline (0.9% NaCl)

Triglyceride quantification kit (colorimetric or fluorometric)

Procedure:

Homogenization: Homogenize the frozen liver tissue in the chloroform:methanol solution.

Lipid Extraction (Folch Method):

Add saline to the homogenate and vortex thoroughly.

Centrifuge to separate the phases. The lower organic phase contains the lipids.

Solvent Evaporation: Carefully collect the lower phase and evaporate the solvent under a

stream of nitrogen.

Resuspension: Resuspend the lipid extract in a suitable buffer provided by the triglyceride

quantification kit.

Quantification: Follow the manufacturer's instructions for the triglyceride quantification assay.

Normalization: Normalize the triglyceride content to the initial weight of the liver tissue used.

b) Hepatic ATP Measurement

Materials:

Freeze-clamped liver tissue

Perchloric acid (PCA)

Potassium hydroxide (KOH)

ATP quantification kit (luciferase-based)
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Procedure:

Tissue Pulverization: Pulverize the freeze-clamped liver tissue under liquid nitrogen to

prevent ATP degradation.

Acid Extraction: Homogenize the powdered tissue in ice-cold PCA.

Neutralization: Centrifuge the homogenate and neutralize the supernatant with KOH.

Quantification: Use a luciferase-based ATP assay kit for sensitive quantification of ATP in the

neutralized extract. Follow the manufacturer's protocol.

Normalization: Normalize the ATP content to the initial weight of the liver tissue.

Gene Expression Analysis: Quantitative Real-Time PCR
(qRT-PCR)
This protocol describes the measurement of mRNA levels of key genes involved in fructose

metabolism and its downstream effects.

Materials:

Frozen liver tissue (~20-30 mg)

RNA extraction kit (e.g., TRIzol or column-based kits)

DNase I

cDNA synthesis kit

qPCR master mix (e.g., SYBR Green or TaqMan)

Primers for target genes (e.g., Fasn, Acc, Pepck, G6pc) and a reference gene (Gapdh, Actb)

qPCR instrument

Procedure:
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RNA Extraction: Extract total RNA from the frozen liver tissue using a commercial kit

according to the manufacturer's instructions.

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating

genomic DNA.

RNA Quantification and Quality Control: Measure the RNA concentration and assess its

purity (A260/A280 ratio) and integrity (e.g., using gel electrophoresis or a bioanalyzer).

cDNA Synthesis: Reverse transcribe a fixed amount of RNA (e.g., 1 µg) into cDNA using a

cDNA synthesis kit.[10]

qPCR:

Set up the qPCR reactions containing cDNA, qPCR master mix, and forward and reverse

primers for each target and reference gene.

Run the qPCR on a real-time PCR instrument using a standard thermal cycling protocol

(e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

[11]

Data Analysis:

Determine the cycle threshold (Ct) values for each gene.

Calculate the relative gene expression using the ΔΔCt method, normalizing the target

gene expression to the reference gene expression.[10]

Protein Expression Analysis: Western Blotting
This protocol outlines the detection and quantification of specific proteins in liver tissue.

Materials:

Frozen liver tissue (~30-50 mg)

RIPA buffer with protease and phosphatase inhibitors
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BCA protein assay kit

Laemmli sample buffer

SDS-PAGE gels

Electrophoresis and transfer apparatus

PVDF or nitrocellulose membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-FASN, anti-ACC)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Procedure:

Protein Extraction:

Homogenize the frozen liver tissue in ice-cold RIPA buffer.

Incubate on ice for 30 minutes, with vortexing every 10 minutes.

Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 15 minutes.

Collect the supernatant containing the protein lysate.[12]

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

Sample Preparation: Mix a fixed amount of protein (e.g., 20-40 µg) with Laemmli sample

buffer and heat at 95-100°C for 5 minutes.

SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by

electrophoresis.
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose

membrane.

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent

non-specific antibody binding.

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in

blocking buffer overnight at 4°C.

Washing: Wash the membrane with TBST (Tris-buffered saline with 0.1% Tween 20) three

times for 10 minutes each.

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated

secondary antibody diluted in blocking buffer for 1 hour at room temperature.

Washing: Repeat the washing step.

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an

imaging system.

Analysis: Quantify the band intensities using densitometry software and normalize to a

loading control (e.g., β-actin or GAPDH).

Mandatory Visualization
Fructose Metabolism and Pathophysiology of HFI
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Caption: Fructose metabolism pathway and the consequences of Aldolase B deficiency in HFI.

Experimental Workflow for Fructose Challenge in
Aldob-/- Mice
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Caption: Workflow for an acute fructose challenge in Aldob-/- mice.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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